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molecular formula C14H20N2O3S B8674617 Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]- CAS No. 119049-32-0

Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]-

Cat. No. B8674617
M. Wt: 296.39 g/mol
InChI Key: JYUWXXVVJILNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04880809

Procedure details

A mixture of 1-(3,4,5-trimethoxybenzoyl)piperazine (2.0 g), a Lawesson reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphethane-2,4-disulfide] (2.9 g) and benzene (20 ml) is heated for 30 minutes under reflux. 1N HCl (100 ml) and ethyl acetate are added to the reaction mixture. The mixture is shaken. The aqueous layer is separated, and treated with an aqueous solution of sodium hydroxide to make the system alkalline, followed by extraction with methylene chloride. The organic layer is washed with water, dried, and concentrated under reduced pressure. The residue is recrystallized from methylene chloride to give 1-(3,4,5-trimethoxythiobenzoyl)piperazine as pale yellow crystals (1.3 g), m.p. 116°-118° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[C:15]([O:19][CH3:20])[C:16]=1[O:17][CH3:18])[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:30])=CC=1.C1C=CC=CC=1.Cl>C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[C:15]([O:19][CH3:20])[C:16]=1[O:17][CH3:18])[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[S:30]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C(=O)N2CCNCC2)C=C(C1OC)OC
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
20 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
ADDITION
Type
ADDITION
Details
treated with an aqueous solution of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride
WASH
Type
WASH
Details
The organic layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from methylene chloride

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=S)N2CCNCC2)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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